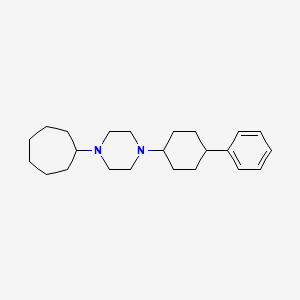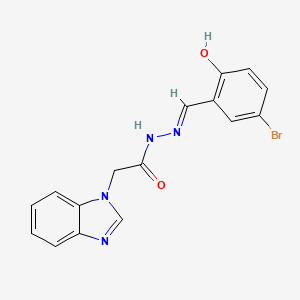![molecular formula C20H22N4O2 B6125933 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol, also known as MPQ, is a synthetic compound that belongs to the quinazolinone class of drugs. MPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In inflamed tissues, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the infiltration of immune cells such as macrophages and neutrophils. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting the formation of amyloid plaques, and enhancing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under various conditions and can be stored for long periods without degradation. However, this compound also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. This compound is also highly lipophilic and can accumulate in fatty tissues, which may affect its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the identification of new molecular targets and signaling pathways that are modulated by this compound. In addition, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the evaluation of the safety and efficacy of this compound in clinical trials is necessary to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of this compound involves the condensation of 3-methoxybenzyl chloride with 4-piperazin-1-ylmethyl-aniline, followed by the cyclization of the resulting intermediate with 2-cyanophenol. This compound exerts its therapeutic effects by modulating various signaling pathways in cells, and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on the development of novel formulations, identification of new molecular targets, and evaluation of its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol involves the condensation of 3-methoxybenzyl chloride with 4-piperazin-1-ylmethyl-aniline, followed by the cyclization of the resulting intermediate with 2-cyanophenol. The final product is obtained through the reduction of the cyano group to the amino group using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In addition, this compound has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19-21-18-8-3-2-7-17(18)20(25)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIYFNPZNXTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B6125871.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)